Biochemical Potency Comparison
METTL3-IN-2 demonstrates a biochemical IC50 of 6.1 nM against the METTL3 methyltransferase domain, representing an approximate 2.8-fold improvement in potency over the first-in-class clinical candidate STM2457 (IC50 = 16.9 nM) and an approximate 46-fold improvement over the structurally characterized probe UZH1a (IC50 = 280 nM) [1]. This potency advantage is derived from comparative biochemical assay data, though direct head-to-head studies under identical conditions have not been published.
| Evidence Dimension | METTL3 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 6.1 nM |
| Comparator Or Baseline | STM2457: 16.9 nM; UZH1a: 280 nM |
| Quantified Difference | METTL3-IN-2 is ~2.8-fold more potent than STM2457; ~46-fold more potent than UZH1a |
| Conditions | Biochemical methyltransferase assays; specific assay conditions vary by study and are not cross-standardized |
Why This Matters
Higher biochemical potency may translate to more robust target engagement at lower compound concentrations, potentially reducing off-target effects and compound consumption in cell-based assays.
- [1] Adooq Bioscience. STM2457 Product Datasheet. Catalog No. A23981. CAS No. 2499663-01-1. View Source
